Emivirine - 149950-60-7

Emivirine

Catalog Number: EVT-267159
CAS Number: 149950-60-7
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emivirine, chemically known as 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent and selective anti-human immunodeficiency virus type 1 (HIV-1) activity. [] Although structurally similar to nucleoside analogs (NRTIs), Emivirine functions by binding directly to the reverse transcriptase enzyme. [, ] This cross-class activity makes it unique among anti-HIV drugs. [] Emivirine's primary role in scientific research is to investigate its potential as a therapeutic agent against HIV-1 infection and to study the mechanisms of NNRTI resistance. [, , , , , ]

Future Directions
  • Overcoming Resistance: Research should focus on developing novel Emivirine analogs that retain activity against prevalent HIV-1 strains exhibiting resistance to currently available NNRTIs. []
  • Drug Delivery: Investigating alternative drug delivery strategies for Emivirine could potentially improve its efficacy and reduce dosing frequency. []
  • Combination Therapies: Exploring the use of Emivirine in combination with other antiretroviral agents could lead to more potent and durable treatment regimens. []

TNK-6123

  • Compound Description: TNK-6123 is an analog of Emivirine designed to overcome drug resistance mutations in HIV-1 reverse transcriptase (RT). It features a C6 thiocyclohexyl group, intended to provide greater flexibility within the mutated drug-binding site. []
  • Relevance: TNK-6123 is structurally similar to Emivirine, but with a modified C6 substituent aimed at improving activity against drug-resistant HIV mutants, specifically the Tyr181Cys mutation. [, ]

GCA-186

  • Compound Description: GCA-186 is another Emivirine analog designed to combat drug-resistant HIV. It incorporates additional 3',5'-dimethyl substituents on the C6 benzyl ring, aiming to enhance interactions with the conserved Trp229 residue in the RT binding site. []
  • Relevance: GCA-186 shares the core structure of Emivirine but features added substituents to improve its effectiveness against drug-resistant HIV mutants, particularly the Tyr181Cys mutation. [, ]

1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil (9i)

  • Compound Description: This compound is a fluorobenzyl analog of Emivirine. [] It exhibits potent anti-HIV-1 activity, comparable to Emivirine against the wild-type virus. []
  • Relevance: This compound is structurally very similar to Emivirine, differing only in the presence of a fluorine atom on the benzyl group. It demonstrates the potential for modifications to the benzyl moiety of Emivirine to enhance its antiviral properties. [] Additionally, it showed marginally better activity against resistant HIV mutants compared to Emivirine. []

6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethyl)oxymethyl]uracil (10c)

  • Compound Description: This compound is a TNK-651 analog with a phenoxyethoxymethyl substitution at the N-1 position. [] It demonstrates potent antiviral activity against both wild-type and mutant HIV-1 strains. []
  • Relevance: While structurally resembling TNK-651, this compound shares the 3,5-dimethylbenzyl substituent at the C6 position with Emivirine. Notably, it exhibits even greater inhibitory potency than Emivirine against wild-type HIV-1 and tested mutant strains. []

6-(3,5-Dimethylbenzyl)-5-isopropyl-1-[(2-phenoxyethyl)oxymethyl]uracil (10d)

  • Compound Description: Similar to 10c, this compound is also a TNK-651 analog with a phenoxyethoxymethyl substitution at the N-1 position. [] It displays potent inhibition against both wild-type and mutant HIV-1 strains, surpassing Emivirine in potency. []
  • Relevance: This compound, while structurally related to TNK-651, incorporates the 3,5-dimethylbenzyl group at the C6 position found in Emivirine. It exhibits superior inhibitory potency compared to Emivirine against wild-type HIV-1 and tested mutant strains. []
  • Compound Description: These compounds are N-1 allyloxymethyl analogues of Emivirine, differing in their substitution patterns at the N-1 position. []
  • Relevance: These compounds highlight the significance of the N-1 substituent in Emivirine analogs for anti-HIV-1 activity. Both compounds demonstrated potent activity against wild-type HIV-1, with compound 12 and 13 showing submicromolar activity against clinically important Y181C and K103N mutant strains, which are known to be resistant to Emivirine. []

5-Alkyl-4-benzyl-1,3-dihydroimidazol-2-ones (3a-d)

  • Compound Description: This series of compounds represents simplified analogs of Emivirine, featuring an imidazole core instead of the uracil found in Emivirine. []
  • Relevance: These compounds were synthesized to investigate the importance of the uracil moiety in Emivirine for antiviral activity. Despite their structural similarities, the imidazole derivatives lacked activity against HIV, suggesting the uracil ring is crucial for Emivirine's mechanism of action. []

5-Alkyl-4-benzyl-1,3-dihydroimidazole-2-thiones (7a-d)

  • Compound Description: This series of compounds represents sulfur analogs of the 5-alkyl-4-benzyl-1,3-dihydroimidazol-2-ones, incorporating a thione group in the imidazole ring. []

1-Cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracil (9c)

  • Compound Description: This compound is a novel uracil non-nucleoside derivative structurally related to both Emivirine and TNK-651. [] It features a cyclopropylmethyloxymethyl substituent at the N-1 position. []
  • Relevance: This compound exhibits potent inhibitory activity against wild-type HIV-1, comparable to Emivirine. It also demonstrated slightly better activity against NNRTI-resistant mutants compared to Emivirine. []

5-Ethyl-6-(3,5-dimethylbenzyl)-1-(2-phenylethyloxymethyl)uracil (9g)

  • Compound Description: This compound is another novel uracil non-nucleoside derivative, structurally related to Emivirine and TNK-651. [] It incorporates a 2-phenylethyloxymethyl group at the N-1 position. []
  • Relevance: This compound exhibits potent inhibitory activity against wild-type HIV-1, similar to Emivirine. Furthermore, it displayed slightly enhanced activity against NNRTI-resistant mutants compared to Emivirine. []
Classification and Source

Emivirine is classified as a small molecule and belongs to the group of investigational drugs. Its chemical structure can be described as 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, with a chemical formula of C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3} and a molecular weight of approximately 302.3682 daltons . It is derived from uracil, modified at positions 1, 5, and 6 with ethoxymethyl, isopropyl, and benzyl groups respectively .

Synthesis Analysis

The synthesis of Emivirine has been explored through various methods. A notable approach involves the reaction of substituted beta-keto esters with thiourea or cross-coupling reactions using 6-chloro-2,4-dimethoxypyrimidines and benzylic Grignard reagents .

A revised synthetic route has also been developed that utilizes Meldrum's acid to generate properly substituted beta-keto esters. This method allows for greater efficiency and flexibility in synthesizing Emivirine analogs .

The key steps in the synthesis typically include:

  • Formation of pyrimidine derivatives: This involves creating the core structure through cyclization reactions.
  • Substitution reactions: Benzyl and ethoxymethyl groups are introduced at specific positions to yield the final compound.
Molecular Structure Analysis

Emivirine's molecular structure features a pyrimidine ring system with specific substituents that contribute to its biological activity. The structure can be represented by the following InChI key: MLILORUFDVLTSP-UHFFFAOYSA-N .

Key Structural Features

  • Pyrimidine Core: The backbone consists of a pyrimidine ring that is essential for its interaction with reverse transcriptase.
  • Substituents: The ethoxymethyl group at position 1, the isopropyl group at position 5, and the benzyl group at position 6 are critical for enhancing its binding affinity and specificity towards HIV reverse transcriptase.
Chemical Reactions Analysis

Emivirine undergoes various chemical reactions primarily related to its synthesis and modification. Key reactions include:

  • Nucleophilic substitutions: These are crucial for introducing different functional groups into the molecule.
  • Cross-coupling reactions: Important for forming carbon-carbon bonds that stabilize the molecular framework.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Mechanism of Action

Emivirine functions as a non-nucleoside reverse transcriptase inhibitor. It binds to an allosteric site on the reverse transcriptase enzyme, preventing the enzyme from converting viral RNA into DNA. This inhibition disrupts the replication cycle of HIV.

Detailed Mechanism

  1. Binding: Emivirine binds to the reverse transcriptase enzyme, specifically at a site distinct from where nucleoside inhibitors bind.
  2. Conformational Change: The binding induces conformational changes in the enzyme that inhibit its catalytic activity.
  3. Inhibition of Viral Replication: By preventing reverse transcription, Emivirine effectively reduces viral load in infected cells.
Physical and Chemical Properties Analysis

Emivirine exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its potential therapeutic use.
  • Melting Point: Specific thermal properties have been characterized, although detailed values are not widely reported.

These properties influence how Emivirine behaves in biological systems and its potential efficacy as an antiviral agent.

Applications

While Emivirine itself did not progress to widespread clinical use due to insufficient efficacy in trials, it has contributed significantly to HIV research:

  • Development of Analogues: Insights gained from studying Emivirine have led to the development of more effective NNRTIs.
  • Research Tool: It serves as a model compound for understanding drug interactions with HIV reverse transcriptase.

Properties

CAS Number

149950-60-7

Product Name

Emivirine

IUPAC Name

6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)

InChI Key

MLILORUFDVLTSP-UHFFFAOYSA-N

SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

6-benzyl-1-(ethoxymethyl)-5-isopropyluracil
6-benzyl-1-ethoxymethyl-5-isopropyluracil
emivirine
MKC 442
MKC-442

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.